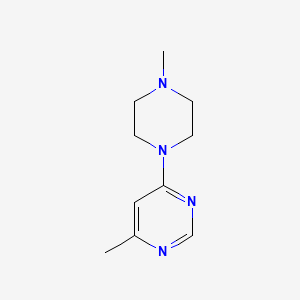
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Histamine H4 Receptor Ligands
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine is studied as a ligand for the histamine H4 receptor (H4R). One compound, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, has shown potency in vitro and activity as an anti-inflammatory agent in animal models. It also exhibits antinociceptive activity, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
Research into the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which display a spectrum of biological activities, includes the use of 4-methylpiperazin-1-yl methyl derivatives. These compounds are synthesized using simple and efficient methods, indicating their potential in various biological applications (Bassyouni & Fathalla, 2013).
3. Cholinesterase and Aβ-Aggregation Inhibitors
A class of 2,4-disubstituted pyrimidines, including 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, has been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), with potential application in Alzheimer's disease treatment. These compounds also inhibit acetylcholinesterase (AChE)-induced aggregation of amyloid-β (Aβ) fibrils, suggesting their utility in targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
4. Anti-Anoxic Activity
Studies on cerebral protective agents have explored 4-methylpiperazin-1-ylcarbonyl derivatives of pyrimidine, demonstrating significant anti-anoxic activity in mice models. These compounds are potential candidates for treating conditions involving anoxic brain damage (Kuno et al., 1993).
5. PET Imaging Agents
N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized for potential use in positron emission tomography (PET) imaging to study IRAK4 enzyme activity in neuroinflammation. This development highlights the use of 4-methylpiperazin-1-yl pyrimidine derivatives in advanced medical imaging (Wang et al., 2018).
6. Antitumor Activities
4,5-Dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, including those with a 4-methylpiperazin-1-yl moiety, have shown significant antitumor activities against human cancer cell lines. These compounds are considered potent candidates for anticancer drug development (Guo et al., 2012).
7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives with Antimicrobial Activity
Research on synthesizing pyrimidine incorporated piperazine derivatives has revealed significant antimicrobial properties. These compounds, including 4-methylpiperazin-1-yl derivatives, have shown promising antibacterial and antifungal activities (Thriveni et al., 2014).
Mecanismo De Acción
Target of Action
Related compounds have been shown to have neuroprotective and anti-neuroinflammatory properties . These compounds have been studied for their effects on human microglia and neuronal cell models .
Mode of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have been shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-9-7-10(12-8-11-9)14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPDRCZFYKXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
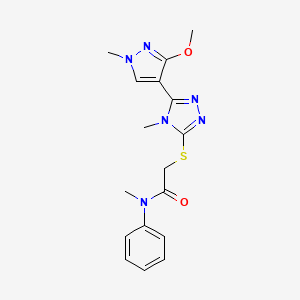
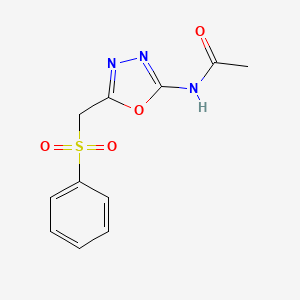
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)
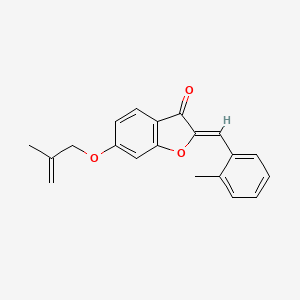
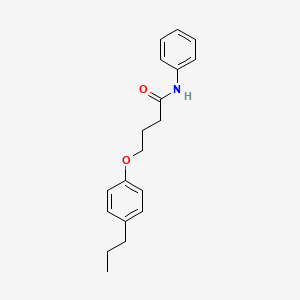


![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534247.png)
![(5-cyclopropylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2534250.png)
![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534258.png)
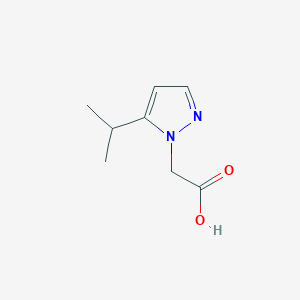
![1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2534261.png)
